Product packaging for 2-Hydroxyquinoline-4-carboxamide(Cat. No.:CAS No. 119438-96-9)

2-Hydroxyquinoline-4-carboxamide

Cat. No.: B2963266
CAS No.: 119438-96-9
M. Wt: 188.186
InChI Key: GBSMDMHOLCNPCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxyquinoline-4-carboxamide (CAS 119438-96-9) is a quinoline derivative of high interest in medicinal and organic chemistry research. This compound features a carboxamide group at the 4-position and a hydroxyl group at the 2-position of the quinoline ring, a structure known to be a valuable scaffold in the development of biologically active molecules . As a close analog of 2-hydroxyquinoline-4-carboxylic acid—a well-documented building block for pharmaceuticals and a chelating agent in coordination chemistry —the carboxamide derivative offers researchers an alternative functional group for exploration. The replacement of the carboxylic acid with a carboxamide can significantly alter the compound's solubility, hydrogen-bonding capacity, and metabolic stability, making it a crucial intermediate in structure-activity relationship (SAR) studies . Its primary research value lies in its potential application as a precursor or intermediate in the synthesis of more complex molecules for screening against various biological targets. The quinolin-4-one core structure is found in compounds with a broad spectrum of documented biological activities, including antibacterial, antifungal, and antiproliferative effects . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O2 B2963266 2-Hydroxyquinoline-4-carboxamide CAS No. 119438-96-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-10(14)7-5-9(13)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSMDMHOLCNPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Ring System Transformations

The construction of the quinoline (B57606) core of 2-hydroxyquinoline-4-carboxamide and its derivatives often involves the transformation of simpler heterocyclic ring systems. A prominent and widely utilized method for this purpose is the Pfitzinger reaction and its variations, which typically employ isatin (B1672199) and its derivatives as precursors. evitachem.comnih.govresearchgate.net This reaction facilitates the condensation of an isatin with a carbonyl compound to form a quinoline-4-carboxylic acid, which is a direct precursor to this compound.

The Pfitzinger reaction involves the base-catalyzed condensation of isatin (or a substituted isatin) with a compound containing an α-methylene-carbonyl group. nih.gov For the synthesis of 2-hydroxyquinoline-4-carboxylic acid, the key intermediate for the title compound, isatin is reacted with malonic acid. nih.govtandfonline.com This reaction proceeds through the opening of the isatin ring and subsequent cyclization to form the quinoline nucleus. The reaction can be carried out under various conditions, including traditional heating in acetic acid or more efficiently using microwave irradiation, which can significantly reduce reaction times. researchgate.nettandfonline.com

An alternative approach involves the reaction of isatins with ketones in a basic medium, also under conventional heating or microwave irradiation, to yield quinoline-4-carboxylic acids. researchgate.nettandfonline.com For instance, the reaction of isatin with various acyclic and cyclic ketones in the presence of potassium hydroxide (B78521) has been demonstrated. tandfonline.com While this produces a range of substituted quinoline-4-carboxylic acids, the fundamental ring transformation from the indole (B1671886) system of isatin to the quinoline ring remains the core principle.

Furthermore, N-substituted isatins can be employed in these ring transformation reactions to generate N-substituted quinoline derivatives. For example, N-acetylisatin has been used as a starting material, which under basic conditions hydrolyzes and reacts to form 2-hydroxyquinoline-4-carboxylic acid. tandfonline.com The versatility of the Pfitzinger-type reaction allows for the incorporation of various substituents onto the benzene (B151609) portion of the quinoline ring by starting with appropriately substituted isatins, such as 5-chloroisatin (B99725) or 5-fluoroisatin. nih.govacs.org

A different synthetic strategy for forming the quinoline ring system begins with anilides of gamma-halogenacetoacetic acids. These precursors can be cyclized with the aid of concentrated sulfuric acid to produce 2-hydroxy-4-halomethylquinolines. google.com These intermediates can then be oxidized to the corresponding 2-hydroxyquinoline-4-carboxylic acids. google.com This method represents a transformation of an acyclic anilide precursor into the bicyclic quinoline ring system.

The following table summarizes various ring system transformations leading to the formation of 2-hydroxyquinoline-4-carboxylic acid, the immediate precursor to this compound.

Starting Material(s)Reagent(s)/CatalystReaction ConditionsProductYield (%)Reference(s)
Isatin, Malonic acidAcetic acidMicrowave irradiation, 15 min2-Hydroxyquinoline-4-carboxylic acid68 tandfonline.com
Isatin, Malonic acidAcetic acidReflux2-Hydroxyquinoline-4-carboxylic acid- nih.gov
N-AcetylisatinSodium hydroxide, WaterMicrowave irradiation, 3 min2-Hydroxyquinoline-4-carboxylic acid65 tandfonline.com
5-Fluoroisatin, Malonic acidAcetic acidReflux7-Fluoro-2-hydroxyquinoline-4-carboxylic acid- nih.gov
5-Chloroisatin, Malonic acidAcetic acidReflux7-Chloro-2-hydroxyquinoline-4-carboxylic acid- nih.gov
Isatin, Ketones (acyclic/cyclic)Potassium hydroxide, aq. Ethanol (B145695)Microwave irradiation, 12.5 minSubstituted quinoline-4-carboxylic acids- tandfonline.com
gamma-Halogenacetoacetic acid anilidesConcentrated sulfuric acid-2-Hydroxy-4-halomethylquinolineHigh google.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Substituents on the Quinoline (B57606) Nucleus

The quinoline nucleus is a key pharmacophore, and substitutions at various positions have been shown to significantly impact the biological activity of 2-hydroxyquinoline-4-carboxamide derivatives.

Initial research on quinoline-4-carboxamides identified that substituents on the quinoline ring are crucial for activity. nih.govacs.org For instance, the presence of a bromine atom at the R¹ position was found to contribute significantly to high lipophilicity, a property often associated with poor aqueous solubility and metabolic instability. nih.govresearchgate.net Consequently, efforts were made to replace the bromine with other groups to improve the physicochemical properties of the compounds. nih.govresearchgate.net

Studies have shown that the introduction of a halogen, such as fluorine or chlorine, at the 6-position of the quinoline ring is a viable strategy. nih.govacs.orgresearchgate.net For example, the synthesis of 6-fluoro-2-hydroxyquinoline-4-carboxylic acid and 6-chloro-2-hydroxyquinoline-4-carboxylic acid has been reported as key intermediates for creating diverse analogs. nih.govacs.orgresearchgate.net The presence of these halogens can modulate the electronic properties and metabolic stability of the molecule. nih.govacs.orggoogle.com

The introduction of aryl or heteroaryl groups at different positions of the quinoline nucleus has also been explored. For instance, some studies have focused on attaching these groups to modulate the compound's interaction with biological targets. The rationale behind introducing these bulky groups is often to enhance binding affinity and specificity. The synthesis of such derivatives can be achieved through methods like the Suzuki coupling, which allows for the introduction of a variety of aromatic R³ substituents. nih.govacs.org

Here is an interactive data table summarizing the effects of various substituents on the quinoline nucleus:

Replacing the bromine at R¹ and modifying the R³ substituent were key strategies to improve potency and selectivity. For example, replacing a tolyl substituent at R³ with various primary and secondary amines led to decreased lipophilicity, improved solubility, and enhanced hepatic microsomal stability. nih.govacs.org However, not all amine substitutions were beneficial for potency; small heterocycles like 4-amino-3-methyloxazole and N-methylpiperazine at the R³ position were not well-tolerated. nih.govacs.org In contrast, the introduction of a 4-morpholinopiperidine (B1299061) moiety at R³ significantly improved both potency and ligand efficiency. nih.govacs.org

Furthermore, the linker length of substituents at R³ was found to be a critical factor. Extending the linker of an aminoalkylmorpholine moiety at R³ from three to four carbons resulted in a 17-fold improvement in antiplasmodial activity. nih.govacs.org These findings highlight the delicate balance between the substituent's structure, lipophilicity, and its ability to form favorable interactions with the target protein, thereby influencing both potency and selectivity. nih.govacs.org

Structural Features of the Carboxamide Group

The amide hydrogen (NH) of the carboxamide group is considered important for biological activity. acs.org Studies have shown that capping the amide NH with a methyl group led to a significant decrease in potency, suggesting that the hydrogen atom itself is involved in crucial interactions, likely as a hydrogen bond donor. acs.org

Conformational analysis of this compound derivatives is essential for understanding their interaction with biological targets. The planarity of the quinoline ring system is a key feature, and the orientation of the carboxamide group relative to this plane can be influenced by the substituents. nih.gov For some biological targets, a relatively planar conformation is required for effective binding. nih.govbrieflands.com

Effects of Amide Linker Modifications on Biological Activity

Modifications to the amide linker, which connects the carboxamide nitrogen to various substituents, have been shown to have a profound effect on biological activity. mdpi.com In the context of related chalcone (B49325) derivatives, substituting the amide linker with an ester group resulted in decreased inhibitory activity, highlighting the importance of the amide bond itself. rsc.org

The length and flexibility of the linker are critical parameters. For example, in a series of quinoline-4-carboxamides, introducing longer linker lengths in the R² substituent led to a drop in potency. nih.govacs.org Conversely, in other cases, extending the linker at the R³ position significantly improved activity. nih.govacs.org This suggests that the optimal linker length is highly dependent on the specific substituent and the topology of the target's binding site.

Here is an interactive data table summarizing the effects of amide linker modifications:

Correlations between Molecular Structure and Biological Target Interactions

The this compound scaffold has been identified as a privileged structure in medicinal chemistry, leading to the development of potent inhibitors for various biological targets. Structure-activity relationship (SAR) and structure-property relationship (SPR) studies have been instrumental in optimizing the interactions of these compounds with their respective targets, primarily by modifying substituents at various positions on the quinoline ring and the carboxamide side chain.

Antimalarial Activity: Inhibition of Plasmodium falciparum Elongation Factor 2 (PfEF2)

A significant breakthrough in antimalarial drug discovery involved the identification of a quinoline-4-carboxamide derivative, DDD107498, which acts via a novel mechanism: the inhibition of translation elongation factor 2 (PfEF2) in Plasmodium falciparum. acs.org This discovery stemmed from a phenotypic screen against the blood stage of the P. falciparum 3D7 strain. nih.gov The initial hit compound, while showing good in vitro activity, suffered from poor aqueous solubility and high metabolic clearance. acs.org A subsequent medicinal chemistry program focused on optimizing the molecule by exploring substitutions at the R¹, R², and R³ positions of the this compound core.

Influence of R¹ and R² Substituents:

Influence of R³ Substituents:

With optimized R¹ and R² groups, attention turned to the R³ position (C7 of the quinoline ring) to enhance potency. A variety of amines and aromatic groups were introduced at this position. acs.orgnih.gov

Amine Substituents: Replacing the C7-hydrogen with various primary and secondary amines generally led to reduced lipophilicity and improved solubility. nih.gov While small heterocyclic amines like N-methylpiperazine were not well-tolerated, the introduction of a morpholine (B109124) group proved critical. acs.orgnih.gov Further investigation revealed that the oxygen atom of the morpholine was essential for antiparasitic activity, as its replacement with a piperidine (B6355638) group was detrimental to potency. acs.org Conversely, the morpholine nitrogen was not essential and its removal led to compounds with single-digit nanomolar potency. acs.org

Aromatic Substituents: The introduction of aromatic groups at R³ via Suzuki coupling led to some of the most potent compounds in the series. This strategy aimed to improve potency while maintaining moderate lipophilicity. acs.org

The culmination of these SAR studies led to the discovery of DDD107498, which features a chloro group at R¹, an ethyl-pyrrolidine at R², and a (4-methoxyphenyl)amino group at R³. This compound demonstrated excellent potency and multistage antimalarial activity. acs.org

Table 1: SAR of this compound Derivatives as Antimalarials

CompoundP. falciparum 3D7 EC₅₀ (nM)
18F(2-(Pyrrolidin-1-yl)ethyl)H40
25F(2-(Pyrrolidin-1-yl)ethyl)Morpholino9
28F(2-(Pyrrolidin-1-yl)ethyl)Piperidin-1-yl1200
29F(2-(Pyrrolidin-1-yl)ethyl)(Tetrahydro-2H-pyran-4-yl)amino8
36Cl(2-(Pyrrolidin-1-yl)ethyl)4-Fluorophenyl2
DDD107498 (2)Cl(2-(Pyrrolidin-1-yl)ethyl)(4-Methoxyphenyl)amino1

Data sourced from Baragaña, B., et al. (2015). acs.org

Anticancer Activity: Inhibition of Human Germ Cell Alkaline Phosphatase (hGC-ALP)

Another line of research has explored this compound derivatives as potential anticancer agents. A series of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides were synthesized and evaluated against various cancer cell lines. nih.gov The compounds showed particularly promising activity against PC3 prostate cancer cells. nih.gov

The proposed mechanism of action for the most active compounds is the inhibition of human germ cell alkaline phosphatase (hGC-ALP), an enzyme linked to the development of prostate cancer. nih.gov The SAR studies for these derivatives focused on substitutions on the benzothiazole (B30560) ring system attached to the carboxamide nitrogen.

The findings indicated that the electronic properties of the substituents on the benzothiazole moiety significantly influenced the anticancer activity. nih.gov Compounds with electron-withdrawing groups, such as fluorine (6d) and chlorine (6i), and electron-donating groups like methyl (6k) and methoxy (B1213986) (6l) at different positions on the benzothiazole ring, exhibited the lowest IC₅₀ values, indicating high potency. nih.gov Specifically, compounds 6d, 6i, 6k, and 6l were found to have IC₅₀ values below 0.075 µM against PC3 cells. nih.gov Molecular docking studies further supported the interaction and binding affinity of these compounds with the target enzyme. nih.gov

Table 2: SAR of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides as Anticancer Agents

CompoundSubstituent on Benzothiazole RingPC3 Cell Line IC₅₀ (µM)
6d6-Fluoro<0.075
6i4-Chloro<0.075
6k6-Methyl<0.075
6l6-Methoxy<0.075

Data sourced from Bérubé, C., et al. (2021). nih.gov

Biological Activities and Molecular Mechanisms

Anticancer Research Applications

Derivatives of 2-hydroxyquinoline-4-carboxamide have demonstrated notable potential as anticancer agents, exhibiting efficacy against a variety of cancer cell lines through diverse molecular mechanisms.

Efficacy against Various Cancer Cell Lines

Research has shown that derivatives of this compound are active against several types of cancer cells. For instance, a series of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides were synthesized and tested for their anticancer activity against a panel of cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 and LNCaP (prostate cancer), and SK-HEP-1 (liver cancer). nih.govresearchgate.net These studies revealed that the compounds exhibited a dominant effect on prostate cancer cell lines. nih.govresearchgate.net Other studies on different quinoline (B57606) derivatives have also reported activity against breast, colon, and liver cancer cell lines. researchgate.net

Efficacy of this compound Derivatives Against Various Cancer Cell Lines

Cancer Type Cell Line(s) Observed Activity Reference(s)
Breast Cancer MCF-7 Antiproliferative nih.govresearchgate.net
Colon Cancer HCT-116 Antiproliferative nih.govresearchgate.net
Prostate Cancer PC-3, LNCaP Significant Cytotoxicity nih.govresearchgate.net
Liver Cancer SK-HEP-1 Antiproliferative nih.govresearchgate.net

Elucidation of Molecular Mechanisms of Action

The anticancer properties of this compound derivatives are attributed to their ability to interfere with crucial cellular processes. These mechanisms include the inhibition of key enzymes involved in DNA replication and cell signaling, as well as the induction of programmed cell death.

One of the key mechanisms by which quinoline derivatives exert their anticancer effects is through the inhibition of DNA topoisomerases. arabjchem.org These enzymes are essential for managing the topological state of DNA during replication, transcription, and repair. Certain tricyclic carboxamides, which are structurally related to this compound, have been shown to interfere with the action of topoisomerase II. nih.gov They can induce DNA-protein cross-links and double-strand breaks, ultimately leading to cell death. nih.gov The inhibition of topoisomerase II by these compounds, however, may differ from the classical mechanism of trapping the enzyme in a covalent cleavage complex. nih.gov

Phosphoinositide-dependent protein kinase-1 (PDK1) is a crucial component of the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer and plays a significant role in cell proliferation, survival, and chemoresistance. nih.gov Novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives have been designed and synthesized as potential PDK1 inhibitors. nih.gov In silico studies, including molecular docking and dynamics, have suggested that these compounds can effectively bind to and inhibit PDK1. nih.gov This inhibition disrupts the downstream signaling cascade, contributing to the anticancer activity.

Apoptosis, or programmed cell death, is a vital process for eliminating damaged or unwanted cells. Many anticancer therapies aim to induce apoptosis in cancer cells. Derivatives of this compound have been shown to induce apoptosis in various cancer cell lines. nih.govijrpr.com For example, novel quinoline-4-carboxamide derivatives have been demonstrated to trigger apoptosis in cancer cells, as confirmed by assays such as acridine (B1665455) orange/propidium iodide and Hoechst/propidium iodide staining. nih.gov Furthermore, some hydroxyquinoline analogues have been found to induce endoplasmic reticulum (ER) stress-mediated apoptosis by inhibiting GRP78, a key regulator of ER stress signaling. aacrjournals.orgaacrjournals.org

Human germ cell alkaline phosphatase (hGC-ALP) is an enzyme that has been linked to the development of certain cancers, particularly prostate cancer. nih.govresearchgate.net Research has shown that some of the most active N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides were evaluated for their ability to inhibit hGC-ALP to understand their mechanism of anticancer action. nih.govresearchgate.net The inhibition of hGC-ALP is considered a potential therapeutic strategy for cancers where this enzyme is implicated. nih.gov

Unveiling the Multifaceted Potential of this compound

A comprehensive exploration of the biological activities and molecular mechanisms of this compound reveals its significant promise in the realms of anticancer, antimalarial, and antimicrobial research. This heterocyclic compound, characterized by a quinoline core with a hydroxyl group at the 2-position and a carboxamide group at the 4-position, has emerged as a scaffold of considerable interest for the development of novel therapeutic agents.

The scientific community has dedicated substantial research to elucidating the diverse biological effects of this compound and its derivatives. These investigations have unveiled its potential to modulate critical cellular processes, offering new avenues for treating a range of diseases.

Modulation of Cell Proliferation

Derivatives of this compound have demonstrated notable antiproliferative activity against various cancer cell lines. rsc.org The core structure is considered a "privileged scaffold" in medicinal chemistry, meaning it can interact with multiple biological targets. evitachem.com The mechanism of its anticancer effects is believed to involve the inhibition of specific enzymes and the modulation of cellular receptors that are crucial for cell growth and survival. evitachem.com By interfering with these signaling pathways, these compounds can influence processes like cell proliferation and apoptosis (programmed cell death). evitachem.com

For instance, certain N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides have been synthesized and evaluated as potential agents against prostate cancer, showing moderate activity. Other research has focused on developing 2-phenyl-3-hydroxyquinoline-4(1H)-one-5-carboxamides as potential anticancer agents, with some synthesized compounds exhibiting interesting cytotoxic activity against various cancer cell lines. rsc.org The versatility of the quinoline structure allows for the synthesis of a wide array of derivatives with the potential for enhanced and more selective anticancer properties. arabjchem.org

Antimalarial Research Applications

The global challenge of malaria, exacerbated by the emergence of drug-resistant parasite strains, necessitates the discovery of new and effective antimalarial agents. nih.govacs.org Quinoline-4-carboxamides have been identified as a promising class of compounds in this fight. nih.govacs.orgnih.gov

Antiplasmodial Activity against Plasmodium falciparum

A series of quinoline-4-carboxamides were identified through a phenotypic screen against the blood stage of Plasmodium falciparum, the deadliest malaria parasite. nih.govacs.orgnih.gov The initial screening hit demonstrated good in vitro activity against a chloroquine-sensitive strain (3D7). nih.govacs.org Through medicinal chemistry optimization, derivatives with low nanomolar in vitro potency were developed. nih.govacs.orgnih.govresearchgate.net One particularly promising derivative, DDD107498, emerged from these efforts. nih.govresearchgate.net

Inhibition of Translation Elongation Factor 2 (PfEF2)

A significant breakthrough in understanding the antimalarial action of this compound class was the identification of its novel mechanism of action: the inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2). nih.govacs.orgnih.govresearchgate.net PfEF2 is a vital enzyme for protein synthesis in the parasite, and its inhibition leads to the disruption of this essential cellular process, ultimately killing the parasite. nih.govresearchgate.net This unique target distinguishes it from existing antimalarial drugs, making it a valuable candidate for overcoming cross-resistance. nih.govacs.org

Multistage Activity Profiles

A critical need in malaria treatment and eradication is the development of drugs that are active against multiple life-cycle stages of the parasite. nih.govacs.org The quinoline-4-carboxamide derivative, DDD107498, has demonstrated such multistage activity. nih.govacs.orgresearchgate.net This includes activity against the blood stages, which cause the clinical symptoms of malaria, as well as the potential for activity against liver stages (chemoprotection) and sexual stages (transmission-blocking). nih.govacs.org This broad activity profile highlights its potential to be part of a single-dose treatment regimen that could significantly impact malaria control efforts. nih.govacs.org

Antimicrobial Research Applications

The rising threat of antimicrobial resistance has spurred the search for new antibacterial agents. The quinoline scaffold has long been recognized for its antibacterial properties, and derivatives of this compound are being explored for their potential in this area. mdpi.combohrium.com

Antibacterial Efficacy and Spectrum

Research has shown that derivatives of this compound exhibit antibacterial activity against various pathogenic bacteria. mdpi.combohrium.com For example, a series of 2-chloroquinolin-4-carboxamides were synthesized and showed activity against Escherichia coli and Staphylococcus aureus. mdpi.com Another study synthesized novel quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides that were also active against these microorganisms. bohrium.com

Furthermore, some N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives have demonstrated moderate antibacterial activity against a panel of bacteria, including S. aureus, B. cereus, E. coli, and P. aeruginosa. brieflands.com The antibacterial spectrum of a specific compound, referred to as compound 2 in one study, was tested against eight plant pathogenic bacteria, showing inhibitory effects against all of them. researchgate.net These findings underscore the potential of this chemical class to yield new antibacterial drugs.

Antimicrobial Research Applications

Interaction with Bacterial Cell Membranes

The antibacterial effects of 2-hydroxyquinoline (B72897) derivatives are partly attributed to their ability to interact with and disrupt bacterial cell membranes. While the precise mechanism for this compound is an area of ongoing investigation, studies on related compounds suggest that the quinoline structure can penetrate the hydrophobic lipid bilayers of bacteria. This disruption can compromise membrane integrity, leading to leakage of essential cellular components and ultimately, cell death. For instance, 2-phenyl-quinoline-4-carboxylic acid derivatives are noted for their hydrophobic phenyl groups, which enhance their ability to penetrate bacterial membranes.

Research on N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamide derivatives has demonstrated an ability to eradicate established biofilms of Methicillin-resistant Staphylococcus aureus (MRSA) and kill metabolically inactive bacterial cells, actions that often involve membrane-level interactions. researchgate.net Some studies propose that the antibacterial activity of the parent compound, 2-hydroxyquinoline-4-carboxylic acid, may involve the disruption of bacterial cell membranes. smolecule.com

Inhibition of Essential Microbial Metabolic Pathways

Beyond physical disruption of cell membranes, this compound and its analogues have been shown to inhibit critical enzymatic pathways necessary for bacterial survival. This targeted inhibition is a key aspect of their antimicrobial mechanism.

One of the primary targets identified is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Specific N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamide compounds have been found to be potent inhibitors of DNA gyrase, with IC₅₀ values as low as 0.25 µM. researchgate.net

Another crucial target is the enzyme MraY (phospho-MurNAc-pentapeptide translocase), which is vital for the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. biorxiv.org The 2-hydroxyquinoline-4-carboxylic acid scaffold has been identified as a structural mimic of the uridine (B1682114) moiety, allowing it to bind to the uridine diphosphate (B83284) (UDP)-binding subpocket of certain enzymes. biorxiv.org This suggests a potential mechanism for inhibiting cell wall synthesis, representing a promising avenue for developing broad-spectrum antibiotics. biorxiv.org The inhibition of such fundamental metabolic pathways contributes significantly to the antibacterial profile of this class of compounds.

Anti-inflammatory Research Applications

The quinoline framework is recognized as a "privileged scaffold" in medicinal chemistry and has been explored for the development of novel anti-inflammatory agents. researchgate.netresearchgate.net Derivatives of this structure are investigated for their ability to modulate key targets in inflammatory cascades.

Modulation of Key Inflammatory Targets (e.g., TRPV1, COX, PDE4, TACE)

Research has focused on the discovery of quinoline derivatives as inhibitors of several key inflammatory mediators. researchgate.net These targets include cyclooxygenase (COX) enzymes, phosphodiesterase 4 (PDE4), tumour necrosis factor-α converting enzyme (TACE), and the transient receptor potential vanilloid 1 (TRPV1) channel. researchgate.net

Cyclooxygenase (COX): COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov Molecular docking studies on quinoline-incorporated pyrazole (B372694) derivatives and quinoline-2-carboxamides have shown good binding characteristics within the active site of COX-2, suggesting a potential mechanism for their anti-inflammatory action. researchgate.net

TRPV1: The TRPV1 receptor is a non-selective cation channel that plays a crucial role in pain sensation and neurogenic inflammation. epain.org Its activation is linked to the upregulation of pro-inflammatory cytokines. nih.gov Numerous monosubstituted quinolines have been reported as TRPV1 antagonists, highlighting the potential of the quinoline scaffold in developing treatments for inflammatory pain. researchgate.netepain.org

PDE4 and TACE: PDE4 and TACE are also significant targets in inflammation. PDE4 inhibitors prevent the degradation of cyclic AMP (cAMP), leading to a reduction in the inflammatory response. TACE is responsible for releasing the pro-inflammatory cytokine TNF-α from its membrane-bound precursor. The quinoline framework serves as a template for designing inhibitors against these targets as well. researchgate.net

While direct studies on this compound are limited, the extensive research on its derivatives provides a strong rationale for its potential application in anti-inflammatory research.

Antioxidant Research Applications

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Quinoline derivatives have demonstrated significant potential as antioxidants. mdpi.com

Radical Scavenging Activity (e.g., ABTS Assay)

A common method to evaluate antioxidant potential is the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. This test measures the ability of a compound to scavenge the stable ABTS•+ radical. Several studies have utilized this assay to quantify the antioxidant capacity of 2-hydroxyquinoline derivatives. researchgate.net

In one study, a series of 4-hydroxy-2-quinolinone carboxamide derivatives were evaluated. The results, shown in the table below, indicate varied scavenging activity, with compounds 3f and 3g , both derived from 4-aminophenol, showing the highest efficacy in this particular assay. nih.gov

CompoundSubstituentABTS Scavenging Activity (%)
3cN-methyl (aliphatic chain)25.6
3dN-phenyl (aliphatic chain)No Activity
3fDerived from 4-aminophenol77.3
3gDerived from 4-aminophenol72.4

Data sourced from a study on 4-hydroxy-2-quinolinone carboxamide derivatives. nih.gov

Role in Reactive Oxygen Species (ROS) Modulation

The antioxidant properties of quinoline derivatives extend to their ability to modulate reactive oxygen species (ROS). ROS are highly reactive molecules, and their overproduction can lead to oxidative damage to lipids, proteins, and DNA, contributing to the pathology of various diseases, including cancer and neurodegenerative disorders. researchgate.netmdpi.com

Derivatives of this compound have been specifically investigated for their antioxidant properties due to the critical role of ROS in disease progression. researchgate.net Research has shown that certain quinoline derivatives can act as potent antioxidants against oxidative damage, which is particularly beneficial for neuroprotection. mdpi.com For example, some carboxamide derivatives have demonstrated a high capacity (100%) to scavenge hydroxyl radicals, one of the most potent ROS. nih.gov By neutralizing these harmful species, these compounds help to reduce oxidative stress and mitigate subsequent cellular damage. mdpi.com

Anti-HIV Research Applications

While research specifically targeting this compound in the context of HIV is limited, extensive studies have been conducted on its structural analogs, demonstrating notable potential in anti-HIV research.

A significant area of investigation has been the inhibition of HIV-1 integrase (IN), a crucial enzyme for viral replication. Analogs of this compound, specifically 2-hydroxy-1,3-dioxoisoquinoline-4-carboxamides, have been identified as potent inhibitors of this enzyme. acs.org

Research has shown that introducing a carboxamide chain at the 4-position of the 2-hydroxyisoquinoline-1,3-dione scaffold was advantageous for antiviral activity. acs.org Several derivatives within this class have exhibited low nanomolar IC₅₀ values, which are comparable to the clinically approved integrase inhibitor, raltegravir. acs.org One particular compound demonstrated a significant effect on both of the primary reactions catalyzed by integrase: strand transfer (ST) and 3'-processing (3'-P). This suggests a novel mechanism of integrase inhibition, marking it as a potential candidate for a new generation of integrase inhibitors. acs.org

The core structure of these inhibitors, featuring a metal-chelating pharmacophore, is a common characteristic among many HIV-1 integrase inhibitors. thieme-connect.com This motif is designed to coordinate with the two divalent magnesium ions present in the enzyme's active site, leading to functional impairment. thieme-connect.com The exploration of quinoline-based compounds continues, with a focus on designing novel scaffolds to combat the emergence of drug resistance. thieme-connect.com For instance, some quinolinonyl diketo acid derivatives have been developed as selective inhibitors of the strand transfer activity of HIV-1 integrase. researchgate.net

It is important to note that while some 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (B2742967) derivatives have been synthesized and evaluated for anti-HIV-1 activity, they have generally shown no significant inhibitory activity at concentrations below 100 µM. nih.gov

Central Nervous System (CNS) Activity (General for quinoline carboxamides)

The broader class of quinoline carboxamides has been a subject of interest for its potential therapeutic effects on the central nervous system (CNS). ontosight.ai These compounds are recognized for their diverse biological activities, which can be significantly influenced by the various side chains attached to the quinoline ring. ontosight.ai

Quinoline-3-carboxamide derivatives, such as laquinimod, have been investigated for their immunomodulatory properties in the context of CNS autoimmune diseases like multiple sclerosis. plos.orgmdpi.com Laquinimod is thought to exert its effects by modulating the immune response, leading to a reduction in pro-inflammatory cytokines and promoting neuronal preservation. mdpi.com

The interaction of quinoline carboxamides with specific neuro-receptors and enzymes is a key aspect of their CNS activity. Their ability to bind to these targets can lead to various physiological effects. ontosight.ai

For example, a series of 2-amino and 2-methoxy quinoline-6-carboxamide (B1312354) derivatives have been synthesized and evaluated as potential antagonists for the metabotropic glutamate (B1630785) receptor type 1 (mGluR1). jst.go.jp Glutamate is a primary excitatory neurotransmitter in the CNS, and its receptors play a vital role in neural communication and other neurological functions. jst.go.jp Antagonists of mGluR1 are being explored for the treatment of various CNS-related disorders, including neuropathic pain. jst.go.jp

Furthermore, other quinoline derivatives have been designed as ligands for peripheral benzodiazepine (B76468) receptors (PBR), which are involved in various physiological and pathological processes within the CNS. acs.org The structural modifications of the quinoline scaffold, such as the introduction of halogens or sulfonamide groups, can significantly influence their pharmacological profiles, including receptor engagement and penetration of the blood-brain barrier. mdpi.com For instance, 2-Phenyl-4-quinolinecarboxamides have been identified as a novel class of potent and selective non-peptide competitive antagonists for the human neurokinin-3 (NK-3) receptor. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode and affinity of a small molecule ligand to a protein target.

Prediction of Ligand-Target Binding Affinity

Molecular docking studies have been instrumental in evaluating the binding affinity of 2-hydroxyquinoline-4-carboxamide derivatives against various biological targets. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative estimate of the ligand's potency. For instance, in a study targeting the p-glycoprotein (PDB ID: 6C0V), a key protein in cancer multidrug resistance, a derivative of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, compound 17 , exhibited a high binding energy of -9.22 kcal/mol. nih.gov This strong binding affinity suggests its potential as a p-glycoprotein inhibitor. nih.gov

Similarly, docking studies of this compound-based compounds against O-GlcNAc transferase (OGT), an enzyme implicated in various diseases, have shown promising results. frontiersin.org The evaluation of a series of these compounds revealed that elongation of the initial fragment did not lead to a loss of potency, with one of the most potent fragments, F20 , showing an IC50 value of 117.6 μM. frontiersin.org These computational predictions are crucial for prioritizing compounds for further experimental testing.

The following table summarizes the predicted binding affinities of selected this compound derivatives against their respective protein targets.

Compound/DerivativeProtein TargetPDB IDPredicted Binding Affinity (kcal/mol)
Compound 17 p-glycoprotein6C0V-9.22 nih.gov
F20 O-GlcNAc transferase-IC50 = 117.6 μM frontiersin.org

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro and are a measure of potency, which is related to binding affinity.

Elucidation of Molecular Recognition and Binding Modes

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and its target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-cation interactions, are critical for the stability of the protein-ligand complex. researchgate.netnih.gov

For this compound derivatives, docking studies have revealed key molecular recognition patterns. In the case of p-glycoprotein inhibitors, significant binding affinities were attributed to both hydrophobic and hydrogen bond interactions with the target. nih.gov The planar conformation of the quinolinone ring, stabilized by an intramolecular hydrogen bond, is believed to be important for activity. acs.org

Studies on OGT inhibitors have highlighted the importance of a hydrogen bond donor-acceptor pair in correctly positioning the quinolinone fragment within the UDP-binding site of the enzyme. frontiersin.org The ability of the 2-hydroxyquinoline-4-carboxylic acid scaffold to mimic the uridine (B1682114) moiety of the natural substrate is a key aspect of its binding mode. frontiersin.org Furthermore, molecular docking has shown that the OGT active site has sufficient space to allow for the growth of the fragment towards the O-GlcNAc-binding pocket, guiding further structural modifications. frontiersin.org

The elucidation of these binding modes is crucial for structure-based drug design, enabling the rational optimization of lead compounds to enhance their potency and selectivity. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules. In the context of drug discovery, MD simulations provide valuable information on the stability of protein-ligand complexes and the conformational dynamics of both the protein and the ligand over time. scielo.org.zamdpi.com

Assessment of Protein-Ligand Complex Stability

MD simulations are frequently employed to assess the stability of the binding pose of a ligand obtained from molecular docking. dovepress.com By simulating the complex in a dynamic environment that mimics physiological conditions, researchers can observe whether the ligand remains stably bound to the active site or if it dissociates. Key metrics used to evaluate stability include the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. scielo.org.zamdpi.com A stable complex will typically show low and converging RMSD values over the simulation time. mdpi.com

For example, MD simulations performed on complexes of various ligands with their target proteins have been used to confirm the stability of the docked conformations. scielo.org.za Analysis of the number of hydrogen bonds maintained throughout the simulation can also provide evidence for the stability of the complex. scielo.org.za

Analysis of Conformational Dynamics

MD simulations also allow for the analysis of the conformational changes that occur in both the protein and the ligand upon binding. researchgate.net This is particularly important for understanding the "induced fit" model of ligand binding, where the protein structure adapts to accommodate the ligand. nih.gov The root-mean-square fluctuation (RMSF) is a measure of the displacement of each atom or residue from its average position and can highlight flexible regions of the protein that may be involved in ligand binding. scielo.org.za

Studies have shown that even less populated conformational states of a receptor can be recognized by a ligand, leading to strong binding. msu.edu MD simulations can help to explore the conformational landscape of a protein and identify these alternative binding pockets. msu.edu For flexible molecules like some this compound derivatives, MD simulations can reveal the preferred conformations in solution and within the binding site, which can differ significantly. researchgate.net

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. uantwerpen.be These methods provide a deeper understanding of the intrinsic properties of a molecule that influence its reactivity and interactions.

DFT calculations have been applied to 2-hydroxyquinoline-4-carboxylate derivatives to study their stability and various quantum chemical properties. These calculations can determine the optimized molecular geometry, frontier molecular orbital energies (HOMO and LUMO), and vibrational frequencies. researchgate.net The energy gap between the HOMO and LUMO is an important parameter that relates to the chemical reactivity and stability of the molecule. tandfonline.com

Furthermore, DFT can be used to analyze charge delocalization and the stability of a compound through natural bond orbital (NBO) analysis. tandfonline.com The molecular electrostatic potential (MEP) can also be calculated to predict sites that are favorable for electrophilic and nucleophilic attacks, providing insights into potential intermolecular interactions. tandfonline.com These quantum chemical studies complement molecular docking and dynamics simulations by providing a fundamental understanding of the electronic properties that govern the behavior of this compound and its analogues at the molecular level. researchgate.netuantwerpen.be

Determination of Electronic Properties

The electronic properties of quinoline (B57606) derivatives are determined using computational approaches to understand their chemical reactivity and kinetic stability. Key parameters derived from Frontier Molecular Orbital (FMO) analysis, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of molecular stability.

DFT calculations, often performed at the B3LYP/6-311++G(d,p) level, are used to optimize the geometry of quinoline structures and compute their electronic characteristics. rsc.org For quinoline-4-carboxamide derivatives, these studies reveal how different substituents on the quinoline ring influence the electronic properties. researchgate.net Generally, the HOMO is located over the quinoline ring system, while the LUMO may be distributed across different parts of the molecule depending on its specific structure. The energy gap and other global reactivity descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Global Reactivity Descriptors for a Representative Quinoline Derivative

ParameterDescriptionTypical Value Range
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-6.0 to -7.0 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.5 to -2.5 eV
Energy Gap (ΔE) Difference between LUMO and HOMO energies; indicates chemical reactivity and stability.4.0 to 5.0 eV
Ionization Potential (I) The minimum energy required to remove an electron from a molecule.6.0 to 7.0 eV
Electron Affinity (A) The energy released when an electron is added to a molecule.1.5 to 2.5 eV
Electronegativity (χ) The tendency of an atom to attract a bonding pair of electrons.3.5 to 4.5 eV
Hardness (η) Measures the resistance to change in electron distribution.2.0 to 2.5 eV
Softness (S) The reciprocal of hardness; measures the capacity of an atom to receive electrons.0.2 to 0.25 eV-1

Note: The values presented are representative for quinoline derivatives and are derived from computational studies on analogous structures. The exact values for this compound would require specific calculation.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule's surface. nih.gov It helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other molecules, including biological receptors. researchgate.net

The MEP map is color-coded to represent different electrostatic potential values. nih.gov

Red and Yellow Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These regions are susceptible to electrophilic attack and are often associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen. In this compound, these would be found around the oxygen atoms of the hydroxyl and carboxamide groups, and the nitrogen of the quinoline ring. rsc.orgmdpi.com

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These regions are prone to nucleophilic attack and are typically located around hydrogen atoms, particularly those attached to electronegative atoms (e.g., the H of the hydroxyl group and the NH of the amide). rsc.orgnih.gov

Green Regions : Represent areas of neutral or near-zero potential. nih.gov

For quinoline-4-carboxamide derivatives, the MEP map highlights the strong electronegative potential near the carbonyl oxygen and the hydroxyl oxygen, marking them as key sites for hydrogen bonding interactions. rsc.orgmdpi.com The hydrogen atoms of the amide and hydroxyl groups show positive potential, indicating their role as hydrogen bond donors.

In Silico Prediction of Drug-like Properties and ADMET Considerations

In the early stages of drug development, in silico tools are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov These predictions help to filter out candidates with unfavorable pharmacokinetic or toxic profiles, saving time and resources. scielo.br Web-based platforms like SwissADME and pkCSM are commonly used for these evaluations. nih.govresearchgate.net

The drug-likeness of a molecule is often assessed using criteria such as Lipinski's Rule of Five. For quinoline-4-carboxamide derivatives, computational studies generally predict favorable ADMET properties. researchgate.net These compounds are often predicted to have good oral bioavailability and moderate water solubility. scielo.br Toxicity predictions can also be made, estimating potential issues like hepatotoxicity or mutagenicity. nih.gov

Table 2: Predicted ADMET Properties for a Representative Quinoline-4-carboxamide Structure

Property CategoryParameterPredicted Value/ClassificationSource Tool
Physicochemical Properties Molecular Weight< 500 g/mol SwissADME
LogP (Lipophilicity)1-3SwissADME / pkCSM
H-bond Donors2-3SwissADME
H-bond Acceptors3-4SwissADME
Absorption Water Solubility (logS)Moderately SolublepkCSM
Caco-2 PermeabilityModerate to HighpkCSM
Human Intestinal AbsorptionHighpkCSM
Distribution Blood-Brain Barrier (BBB) PermeabilityLow / Non-permeablepkCSM
CNS PermeabilityLowpkCSM
Metabolism CYP2D6 InhibitorLikely Non-inhibitorpkCSM
CYP3A4 InhibitorLikely Non-inhibitorpkCSM
Excretion Total ClearanceVaries with specific derivativepkCSM
Toxicity AMES ToxicityNon-mutagenicProTox-II
HepatotoxicityLow riskProTox-II

Note: These predictions are based on computational models for generic quinoline-4-carboxamide structures. The actual properties of this compound would need to be confirmed by experimental analysis.

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is a cornerstone for the structural elucidation of organic molecules. By probing the interaction of the molecule with electromagnetic radiation, techniques like NMR, IR, UV-Vis, and Mass Spectrometry provide detailed insights into the molecular framework, functional groups, and electronic properties of 2-Hydroxyquinoline-4-carboxamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound. It provides information on the connectivity of atoms by analyzing the magnetic properties of atomic nuclei. The compound exists in tautomeric equilibrium with its 2-oxo form, 2-oxo-1,2-dihydroquinoline-4-carboxamide, which influences the observed spectra. nih.govuu.nl

¹H NMR: The proton NMR spectrum provides a map of the hydrogen atoms within the molecule. For derivatives of this compound, characteristic signals are observed in the aromatic region (approximately 7.0-8.5 ppm), corresponding to the protons on the quinoline (B57606) ring system. acs.orgnih.gov The protons of the amide group (-CONH₂) typically appear as broad singlets. nih.gov A chelated hydroxyl proton (-OH) can appear as a very broad signal at a downfield chemical shift, sometimes above 12 ppm. nih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. Studies on related hydroxyquinoline carboxylic acids and their derivatives allow for the assignment of carbon signals. beilstein-journals.orgresearchgate.net The spectrum would be characterized by signals for the carbonyl carbons of the amide and the quinolone form (in the range of 160-175 ppm) and the various sp² hybridized carbons of the quinoline ring system. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data inferred from related structures.

Atom Nucleus Predicted Chemical Shift (ppm) Notes
Aromatic Protons ¹H 7.0 - 8.5 Signals corresponding to protons on the fused benzene (B151609) and pyridine (B92270) rings. acs.orgnih.gov
Amide Protons (-CONH₂) ¹H ~7.5 - 8.5 (broad) Chemical shift and multiplicity can be solvent-dependent. nih.gov
Hydroxyl Proton (-OH) ¹H > 12.0 (very broad) Often exchanges with solvent; may not be observed. Signal indicates strong hydrogen bonding. nih.gov
Carbonyl Carbon (Amide) ¹³C ~165 - 175 Downfield shift characteristic of a carbonyl group in an amide. nih.gov
C2 (C-OH) ¹³C ~160 - 165 Carbon bearing the hydroxyl group, significantly deshielded. nih.gov
Aromatic Carbons ¹³C ~110 - 150 Signals for the eight carbons of the quinoline ring system. beilstein-journals.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands confirming the presence of its key functional groups. uu.nlresearchgate.net Analysis of its precursor, 2-hydroxyquinoline-4-carboxylic acid, shows strong absorptions for the O-H and C=O groups. nih.govspectrabase.comspectrabase.com

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Wavenumber (cm⁻¹) Assignment
ν(O–H) ~3400 (broad) Hydroxyl group stretching, often broad due to hydrogen bonding.
ν(N–H) ~3300-3100 Amide N-H stretching (symmetric and asymmetric).
ν(C=O) quinolone ~1660 Ketone C=O stretching in the 2-quinolone tautomer.
ν(C=O) amide ~1680 Amide I band (C=O stretch).
δ(N-H) ~1620 Amide II band (N-H bending).
ν(C=C), ν(C=N) ~1600-1450 Aromatic ring stretching vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system of this compound contains conjugated π-systems that absorb UV or visible light, leading to characteristic absorption bands. The absorption spectra are influenced by the solvent polarity and the specific electronic structure. beilstein-journals.org Studies on related quinoline derivatives show strong absorption bands in the UV region, typically between 250 nm and 400 nm, corresponding to π→π* transitions. aalto.firsc.org For instance, quinoline-based receptors have shown absorption peaks around 290 nm. beilstein-journals.org

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound

Solvent λmax (nm) Transition Type
Dichloromethane (B109758)/Chloroform ~290 π→π*
DMSO ~330 - 390 π→π*

Values are based on studies of structurally similar quinoline compounds. beilstein-journals.orgrsc.org

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. researchgate.net For this compound (C₁₀H₈N₂O₂), the expected exact mass is approximately 188.05 g/mol . Mass spectra will typically show the protonated molecular ion [M+H]⁺ at m/z 189. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This hyphenated technique is invaluable for analyzing complex mixtures, monitoring reactions, and assessing the purity of synthesized compounds. acs.orgnih.gov In the synthesis of quinoline-4-carboxamide derivatives, LC-MS is routinely used to confirm the presence of the desired product and identify any impurities. acs.orgnih.govresearchgate.netvulcanchem.com

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification of this compound and for the analytical determination of its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and its derivatives. vwr.comavantorsciences.comcalpaclab.com The technique separates components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase. nih.govsielc.com

Purity analysis by HPLC typically reports results as a percentage of the total peak area. avantorsciences.com For many synthetic applications, a purity of ≥95% or ≥98% is required and confirmed by this method. acs.orgvwr.com Method development often involves using a reversed-phase column (such as a Waters XBridge C18) with a gradient elution system, commonly employing a mixture of acetonitrile (B52724) and water, often with additives like ammonia (B1221849) or acetic acid to improve peak shape and resolution. acs.orgnih.gov Quantitation is achieved with a UV detector set at a wavelength where the compound exhibits strong absorbance, such as 254 nm. nih.gov

Table 4: Common HPLC Conditions for Analysis of Quinoline Carboxamides

Parameter Condition Reference
Column Reversed-phase C18 (e.g., Waters XBridge, µBondapak) acs.orgnih.gov
Mobile Phase Acetonitrile / Water with additives (e.g., 0.1% NH₃ or Heptane Sulfonic Acid) acs.orgnih.gov
Detection UV at 254 nm or Diode Array Detector acs.orgnih.gov
Purity Standard ≥98.0% (area %) avantorsciences.comtcichemicals.com

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and oxygen within a sample of this compound. This destructive method provides a crucial verification of the compound's empirical formula and its stoichiometric purity. The experimentally determined percentages of each element are compared against the theoretical values calculated from its molecular formula, C₁₀H₈N₂O₂. uni.lu A close correlation between the experimental and theoretical values confirms that the synthesized compound has the correct atomic composition and is free from significant impurities.

The theoretical elemental composition of this compound is derived from its molecular formula and atomic weights. For a given synthesized batch, experimental results from a CHN (Carbon, Hydrogen, Nitrogen) analyzer would be expected to align closely with these values to confirm its stoichiometric integrity.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass (amu) Count Total Mass (amu) Mass Percent (%)
Carbon C 12.011 10 120.11 63.83%
Hydrogen H 1.008 8 8.064 4.29%
Nitrogen N 14.007 2 28.014 14.89%
Oxygen O 15.999 2 31.998 17.01%

| Total | | | | 188.186 | 100.00% |

Note: This table is interactive. You can sort the columns by clicking on the headers.

X-ray Crystallography for Solid-State Structure Determination

For related compounds like 2-hydroxyquinoline-4-carboxylic acid and its metal complexes, single-crystal X-ray diffraction studies have been instrumental. ua.ptresearchgate.net These analyses have revealed that the solid-state structures are often stabilized by a network of non-covalent interactions, including hydrogen bonding and π-π stacking, which can result in the formation of complex three-dimensional supramolecular architectures. ua.pt It is anticipated that X-ray crystallography of this compound would similarly reveal detailed insights into its crystal packing and the specific intermolecular forces, such as hydrogen bonds involving the amide and hydroxyl groups, that govern its solid-state structure.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) is particularly valuable for assessing the thermal stability and decomposition profile of this compound. openaccessjournals.com The technique involves heating a sample on a highly sensitive balance and continuously monitoring its mass change as the temperature is increased at a constant rate. openaccessjournals.com

The resulting thermogram, a plot of mass versus temperature, reveals the temperatures at which the compound begins to decompose and the extent of mass loss at each stage. For a related cobalt (II) complex derived from 2-hydroxyquinoline-4-carboxylic acid, TGA showed high thermal stability up to approximately 300°C. ua.pt This suggests that the core quinoline structure is robust. A TGA analysis of this compound would provide critical data on its thermal limits, information essential for determining appropriate storage and handling conditions.

Table 2: Representative TGA Data Interpretation for a Heterocyclic Compound

Temperature Range (°C) Mass Loss (%) Associated Event
30 - 150 < 1% Loss of adsorbed solvent/moisture
150 - 310 0% Region of thermal stability
310 - 450 ~23% Onset of decomposition (e.g., loss of carboxamide group)

Note: This table presents a hypothetical example to illustrate TGA data interpretation and is not based on measured data for this compound.

Spectrophotometric Methods for Quantitative Determination

Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, is a widely used technique for the quantitative determination of compounds in solution. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

A study focused on the rapid determination of related compounds, quinoline and 2-hydroxyquinoline (B72897), demonstrated the effectiveness of a tri-wavelength UV/Vis spectrophotometric method. nih.gov This approach allowed for the simultaneous quantification of both compounds by taking measurements at their isosbestic point and other specific wavelengths, effectively minimizing spectral interference. nih.gov Given the conjugated π-system of its quinoline core, this compound exhibits strong characteristic absorbance in the UV region, making spectrophotometry a simple, rapid, and suitable method for its quantitative analysis in various applications. nih.gov

First Derivative Spectrophotometry

First derivative spectrophotometry is an advanced analytical technique that enhances the utility of conventional spectrophotometry. Instead of plotting absorbance versus wavelength, this method plots the first derivative of absorbance with respect to wavelength (dA/dλ) against wavelength.

This mathematical transformation of the spectrum offers several advantages for the quantitative analysis of this compound. It is highly effective at resolving overlapping spectral bands, which is particularly useful when analyzing the compound in the presence of other UV-absorbing impurities or matrix components. The technique can also eliminate baseline shifts and background interference, leading to improved accuracy and precision. The zero-crossing points in a first derivative spectrum can be used for the quantification of one compound in the presence of another, providing a higher degree of selectivity than traditional spectrophotometry.

Emerging Applications and Future Research Directions

Rational Design of Next-Generation Therapeutic Agents

The development of new drugs based on the 2-hydroxyquinoline-4-carboxamide core is increasingly driven by rational design strategies. These approaches leverage an understanding of molecular interactions to create compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Key strategies include:

Molecular Hybridization: This technique involves combining the this compound pharmacophore with other known bioactive moieties to create new hybrid molecules. nih.govacs.org The goal is to develop chemical entities with potentially synergistic or additive effects, or to target multiple pathways simultaneously, which can be particularly effective for complex diseases like cancer and infectious diseases. nih.govacs.org

Fragment-Based Drug Design (FBDD): FBDD has been successfully used to identify and optimize inhibitors based on the this compound scaffold. uu.nl This approach starts by identifying small molecular fragments that bind to the biological target and then growing or linking these fragments to create a more potent lead compound. This method was employed to develop inhibitors for O-GlcNAc transferase (OGT), where the 2-oxo-1,2-dihydroquinoline-4-carboxamide core served as a crucial starting point. uu.nl

Structure-Activity Relationship (SAR) Studies: Detailed SAR analyses are critical for optimizing lead compounds. By systematically modifying different positions on the quinoline (B57606) ring and the carboxamide side chain, researchers can identify which functional groups are essential for biological activity. For instance, studies on N-substituted-4-hydroxy-2-quinolinones have identified derivatives with potent dual antioxidant and anti-inflammatory roles. nih.gov Similarly, SAR studies on quinolinone–carboxamide derivatives helped in designing new immunosuppressant agents. nih.gov

Table 1: Rational Design Strategies for this compound Derivatives
Design StrategyDescriptionExample ApplicationReference
Molecular HybridizationCombining the quinoline scaffold with other pharmacophores to create new chemical entities with enhanced potency or dual activity.Development of novel microbial DNA-gyrase inhibitors. nih.govacs.org
Fragment-Based Drug Design (FBDD)Building potent inhibitors by identifying and linking small molecular fragments that bind to the target.Design of O-GlcNAc transferase (OGT) inhibitors. uu.nl
Structure-Activity Relationship (SAR)Systematic modification of the chemical structure to understand the relationship between the structure and its biological activity, guiding optimization.Identification of potent antioxidant and immunosuppressant quinolinone-carboxamides. nih.gov

Strategies for Overcoming Resistance Mechanisms

Drug resistance is a major obstacle in treating diseases like cancer and malaria. nih.govacs.org The development of this compound derivatives with novel mechanisms of action is a key strategy to circumvent existing resistance.

A prominent example is the discovery of the quinoline-4-carboxamide derivative DDD107498. acs.orgnih.gov This compound exhibits potent, multistage activity against the malaria parasite, Plasmodium falciparum, including strains resistant to current drugs like chloroquine. acs.orgnih.gov Its efficacy stems from a novel mechanism of action: the inhibition of translation elongation factor 2 (PfEF2), an enzyme essential for protein synthesis in the parasite. acs.orgnih.gov Because this target differs from those of existing antimalarials, cross-resistance is less likely. Research has demonstrated that derivatives in this series maintain similar levels of activity across multiple drug-resistant P. falciparum strains. acs.org

Future strategies will likely focus on:

Developing compounds with novel mechanisms of action to avoid cross-resistance with existing therapies. acs.org

Designing multi-target agents that can simultaneously inhibit several key pathways in a pathogen or cancer cell, making it more difficult for resistance to emerge. mdpi.com

Targeting pathways involved in resistance, such as drug efflux pumps or DNA damage response mechanisms, in combination with other therapeutic agents. nih.gov

Table 2: Activity of a Quinoline-4-carboxamide Derivative Against Resistant Malaria Strains
CompoundTarget OrganismResistant Strains TestedObserved ActivityReference
DDD107498 and related analogsPlasmodium falciparumK1, W2, 7G8, TM90C2A, D6, V1/SShowed similar levels of potent activity across both sensitive and resistant strains. acs.org

Exploration of Novel Biological Targets and Pathways

Research into this compound and its analogs has uncovered a diverse range of biological targets, highlighting the scaffold's therapeutic potential across different diseases. The identification of these targets opens new avenues for drug development.

One of the most significant findings is the identification of translation elongation factor 2 (PfEF2) in P. falciparum as the target for the antimalarial compound DDD107498. acs.orgnih.gov This discovery provides a new strategy for antimalarial drug design. Other identified targets for derivatives of the quinoline core structure include enzymes critical in cancer and inflammation. For example, certain derivatives have been identified as inhibitors of histone deacetylases (HDACs), specifically showing selectivity for HDAC3. frontiersin.org Others act as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in cancer cell signaling pathways. mdpi.com Further research has pointed to DNA gyrase and DNA topoisomerases as potential targets for antimicrobial and anticancer effects. nih.gov

Table 3: Novel Biological Targets for Quinoline-4-carboxamide Derivatives
Biological TargetTherapeutic AreaCompound/Derivative ClassReference
Translation Elongation Factor 2 (PfEF2)AntimalarialQuinoline-4-carboxamides (e.g., DDD107498) acs.orgnih.gov
Histone Deacetylase 3 (HDAC3)Anticancer2-Phenylquinoline-4-carboxylic acid hydrazides frontiersin.org
O-GlcNAc transferase (OGT)Anticancer, Immunology2-oxo-1,2-dihydroquinoline-4-carboxamides uu.nl
Phosphatidylinositol 3-kinase (PI3Kα)AnticancerN-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides mdpi.com
DNA Gyrase / TopoisomeraseAntimicrobial, AnticancerPhenyl quinoline derivatives nih.gov
Asialoglycoprotein receptor (ASGPR)Targeted Drug Delivery3-hydroxyquinoline-4-carboxylic acid derivatives publichealthtoxicology.com

Integration with Advanced Delivery Systems

To enhance the therapeutic efficacy and minimize off-target effects of this compound-based drugs, researchers are exploring their integration with advanced drug delivery systems. A key area of this research is targeted delivery, which aims to concentrate the therapeutic agent at the site of disease.

One notable example is the development of 3-hydroxyquinoline-4-carboxylic acid derivatives designed for targeted delivery to liver cells (hepatocytes). publichealthtoxicology.com This was achieved by designing the molecules to act as ligands for the asialoglycoprotein receptor (ASGPR), a C-type lectin that is highly expressed on the surface of hepatocytes. publichealthtoxicology.com By binding to this receptor, the quinoline derivatives can be efficiently taken up by liver cells. In studies using surface plasmon resonance (SPR) spectroscopy, these synthesized derivatives exhibited strong binding affinity to ASGPR, with dissociation constants (KD) in the nanomolar range (0.1 - 30 nM). publichealthtoxicology.com This approach could be used to deliver drugs specifically to the liver for treating liver cancer or hepatitis. publichealthtoxicology.com

Advancements in Sustainable and Green Synthesis Methodologies

The chemical synthesis of this compound and its derivatives is evolving to incorporate principles of green chemistry. These advancements aim to make the manufacturing process more environmentally friendly, efficient, and cost-effective by reducing waste, minimizing the use of hazardous solvents, and lowering energy consumption. researchgate.net

Several green synthesis strategies have been successfully applied:

Microwave-Assisted Synthesis: This technique uses microwave irradiation to dramatically reduce reaction times compared to conventional heating methods, often leading to higher yields and cleaner reactions. tandfonline.com

Ultrasound-Mediated Synthesis: Ultrasonication provides the energy for chemical reactions through acoustic cavitation, which can enhance reaction rates under mild conditions. nih.gov This method has been used for the green synthesis of oxoquinoline-carboxamide derivatives. nih.gov

Use of Green Solvents: Traditional organic solvents are often replaced with more environmentally benign alternatives like water or ethanol (B145695). researchgate.nettandfonline.com Water, in particular, is an attractive solvent for its low cost, non-toxicity, and non-flammability. tandfonline.com

Catalyst Innovation: Research is focused on using efficient and recyclable catalysts, such as p-toluenesulfonic acid [p-TSA], or developing catalyst-free reaction conditions to simplify purification and reduce waste. researchgate.net Metal-free synthesis protocols are also being developed to avoid contamination with heavy metals. researchgate.net

Table 4: Green Synthesis Approaches for Quinoline Derivatives
Green Chemistry TechniqueDescriptionAdvantagesReference
Microwave-Assisted SynthesisUsing microwave irradiation as an energy source.Rapid reaction times, improved yields, energy efficiency. tandfonline.com
Ultrasound IrradiationEmploying high-frequency sound waves to drive reactions.High conversion rates in short times under mild conditions. nih.gov
Green SolventsUtilizing environmentally friendly solvents like water or ethanol.Reduced toxicity, lower cost, improved safety. researchgate.nettandfonline.com
Novel CatalystsUsing reusable, metal-free, or biocatalysts.Minimized waste, easier purification, reduced environmental impact. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydroxyquinoline-4-carboxamide, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis can be adapted from protocols for analogous quinoline-4-carboxamides. For example, coupling 2-hydroxyquinoline-4-carboxylic acid with amines using activating agents like PyBOP in DMF, followed by neutralization with N-methylmorpholine (NMM) to precipitate the product . Transition metal-catalyzed reactions (e.g., Pd-mediated cross-coupling) or green chemistry approaches (ultrasound-assisted synthesis) may improve yields . Reaction optimization should include parameter screening (temperature, solvent polarity, and stoichiometry) monitored by TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is critical for confirming substituent positions: 1^1H NMR identifies hydroxyl (-OH) and carboxamide (-CONH2_2) protons, while 13^{13}C NMR verifies carbonyl (C=O) and aromatic carbons. Mass spectrometry (MS) confirms molecular weight, and IR spectroscopy detects functional groups (e.g., O-H stretch at ~3200 cm1^{-1}). Purity assessment via HPLC with UV detection at 254 nm is recommended .

Q. What initial biological screening assays are recommended to assess the bioactivity of this compound?

  • Methodological Answer : Begin with in vitro antimicrobial assays (e.g., broth microdilution for MIC determination against S. aureus or E. coli) and cytotoxicity testing (MTT assay on cancer cell lines like HeLa or MCF-7) . Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) ensure reliability. Parallel solubility studies in PBS or DMSO are advised to rule out false negatives due to poor dissolution .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to identify key functional groups enhancing the bioactivity of this compound derivatives?

  • Methodological Answer : Systematically modify substituents at positions 2 (hydroxyl) and 4 (carboxamide). For example:

  • Replace -OH with methoxy (-OCH3_3) or halogens to study electronic effects .
  • Vary carboxamide substituents (alkyl, aryl) to assess steric and hydrophobic contributions .
    Screen derivatives in standardized bioassays and use multivariate analysis (e.g., PCA) to correlate structural features with activity. Computational docking (AutoDock Vina) can predict binding modes to targets like DNA gyrase or topoisomerases .

Q. What strategies mitigate oxidative instability observed in this compound derivatives during long-term storage?

  • Methodological Answer : Instability in solution (e.g., degradation via autoxidation) can be minimized by:

  • Storing solids under inert atmosphere (argon) at -20°C.
  • Lyophilizing aqueous solutions with cryoprotectants (trehalose).
  • Adding antioxidants (0.1% BHT) to organic stock solutions .
    Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

Q. How should contradictory results in antimicrobial efficacy studies of this compound analogs be systematically analyzed?

  • Methodological Answer : Contradictions may arise from:

  • Purity variability : Verify compound integrity via NMR and HPLC before testing .
  • Assay conditions : Standardize inoculum size (CFU/mL) and culture media (e.g., Mueller-Hinton agar) .
  • Resistance mechanisms : Perform genomic sequencing of microbial strains to detect efflux pump upregulation .
    Replicate studies across independent labs and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.